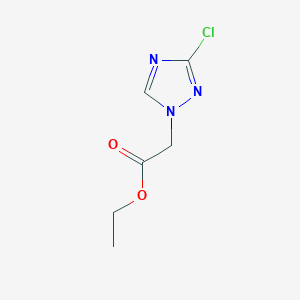
5-Aminoisophthalamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminoisophthalamide hydrochloride is a chemical compound with the CAS Number: 1147233-38-2 . It has a molecular weight of 215.64 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3O2.ClH/c9-6-2-4 (7 (10)12)1-5 (3-6)8 (11)13;/h1-3H,9H2, (H2,10,12) (H2,11,13);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties would require specific experimental measurements .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
5-Aminoisophthalamide hydrochloride is used in the synthesis of branched polyamides. For instance, Voit and Wolf (1997) synthesized perfectly branched polyamide dendrons up to generation 4 using 5-(2-aminoethoxy-hydrochloride)-isophthalic acid dimethyl ester. These were characterized by various spectroscopic methods and differential scanning calorimetry, highlighting the compound's role in polymer chemistry (Voit & Wolf, 1997).
Anticancer Agent Synthesis
Yan et al. (2013) utilized polyhalo isophthalonitriles, which can be related to this compound, to synthesize polyhalo 2-aryl-4-aminoquinazolines with significant anticancer activities. This showcases the potential of derivatives of this compound in developing new anticancer agents (Yan et al., 2013).
Nanotechnology and Material Science
In nanotechnology and material science, this compound derivatives are used to create novel materials. Mallakpour and Taghavi (2008) described a microwave-assisted synthesis of novel optically active polyamides derived from 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid, emphasizing the material's novel properties (Mallakpour & Taghavi, 2008).
Pharmaceutical Applications
Barboiu et al. (1999) investigated the reaction of phthalimido-glycine with 5-amino-1,3,4-thiadiazole-2-sulfonamide, leading to derivatives that were efficient inhibitors of carbonic anhydrase isozymes. This research indicates potential pharmaceutical applications, especially in intraocular pressure lowering agents (Barboiu et al., 1999).
Drug Delivery Systems
In the field of drug delivery, this compound derivatives show promise. Saboktakin et al. (2010) examined chitosan–dextran sulfate hydrogels containing 5-aminosalicylic acid, suggesting the potential of these compounds in colon-specific drug delivery systems detectable using MRI techniques (Saboktakin et al., 2010).
Advanced Material Design
This compound and its derivatives are pivotal in advanced material design. For example, Rahmatkhah and Mehdipour‐Ataei (2021) synthesized poly(urethane-amide)s with enhanced thermal stability and solubility, underscoring the importance of this compound in creating materials with improved properties (Rahmatkhah & Mehdipour‐Ataei, 2021).
Magnetic and Optical Studies
This compound is also instrumental in magnetic and optical studies. Wu et al. (2002) synthesized novel 5-aminoisophthalamic acid (AIP) bridged polymers with unique magnetic properties, indicating its utility in creating materials with specific magnetic behaviors (Wu et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
5-aminobenzene-1,3-dicarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c9-6-2-4(7(10)12)1-5(3-6)8(11)13;/h1-3H,9H2,(H2,10,12)(H2,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWLBAUTYWIDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)N)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Imidazo[1,2-a]pyridin-2-ylpropan-2-ol](/img/structure/B2556034.png)

![(1R,5S)-3-(methylthio)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)
![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2556040.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556043.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2556055.png)